molecular formula C11H21NO2 B12522146 Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- CAS No. 651718-42-2

Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)-

Cat. No.: B12522146
CAS No.: 651718-42-2
M. Wt: 199.29 g/mol
InChI Key: IYPRXZNVCPCGPB-HSOILSAZSA-N
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Description

Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine derivatives typically involves the cyclization of appropriate precursors. For this specific compound, a possible synthetic route could involve the reaction of a suitable methoxymethyl precursor with a tetrahydro-5-methyl-2-furanyl derivative under controlled conditions. The reaction might require the use of catalysts or specific reagents to ensure the formation of the desired chiral center.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides or other oxidized forms.

    Reduction: Reduction of functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Pyrrolidine derivatives are extensively studied for their applications in various fields:

    Chemistry: Used as building blocks in organic synthesis and as chiral auxiliaries.

    Biology: Studied for their biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for their potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. The exact mechanism would depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine
  • 2-Methylpyrrolidine
  • 1-(2-Furanyl)pyrrolidine
  • 2-(Methoxymethyl)pyrrolidine

Uniqueness

The uniqueness of Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- lies in its specific chiral configuration and the presence of both methoxymethyl and tetrahydro-5-methyl-2-furanyl groups. These structural features can impart unique chemical and biological properties, making it distinct from other pyrrolidine derivatives.

Properties

CAS No.

651718-42-2

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(2R)-2-(methoxymethyl)-1-(5-methyloxolan-2-yl)pyrrolidine

InChI

InChI=1S/C11H21NO2/c1-9-5-6-11(14-9)12-7-3-4-10(12)8-13-2/h9-11H,3-8H2,1-2H3/t9?,10-,11?/m1/s1

InChI Key

IYPRXZNVCPCGPB-HSOILSAZSA-N

Isomeric SMILES

CC1CCC(O1)N2CCC[C@@H]2COC

Canonical SMILES

CC1CCC(O1)N2CCCC2COC

Origin of Product

United States

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